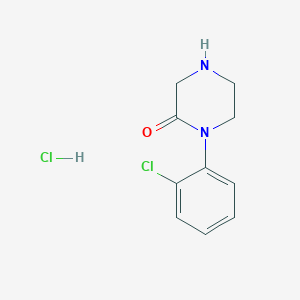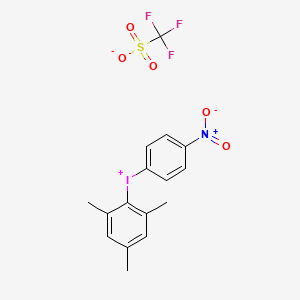
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate
Overview
Description
“(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate” is an organoiodine compound that has gained significant interest as a versatile reagent . It is also known by the synonyms “(4-Nitrophenyl) (2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate” and "Mesityl (4-nitrophenyl)iodonium triflate" .
Molecular Structure Analysis
The empirical formula of this compound is C16H15F3INO5S, and its molecular weight is 517.26 . The SMILES string representation is [O-]S(=O)(=O)C(F)(F)F.Cc1cc©c([I+]c2ccc(cc2)N+=O)c©c1 .Physical And Chemical Properties Analysis
This compound is a powder with a carbon composition of 36.2-38.1% . It has a quality level of 100 and an assay of ≥98% (HPLC) .Scientific Research Applications
“(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate” is a versatile compound that finds applications in various scientific fields. Let’s explore some of its unique uses:
Medicinal Chemistry: The compound has been employed as a precursor in medicinal chemistry. Researchers have investigated its potential in developing antidiabetic, antimigraine, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic/antifungal agents .
Catalysis:- Reduction of Nitrophenols:
- “(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate” can act as a catalyst for the reduction of nitrophenols (such as 4-nitrophenol) to their corresponding aminophenols. This reaction is essential in green chemistry and environmental remediation .
- Photoinitiators:
- The compound has been explored as a photoinitiator in polymerization reactions. When exposed to light, it generates reactive species that initiate polymerization processes .
- Electrophilic Iodination:
- Researchers have used this compound for electrophilic iodination reactions. It serves as an iodine source, allowing the introduction of iodine atoms into organic molecules .
- Functional Materials:
- Cell Imaging and Labeling:
- The compound’s unique properties may enable its use in cell imaging and labeling studies. Researchers are investigating its compatibility with biological systems .
Safety and Hazards
The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
properties
IUPAC Name |
(4-nitrophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15INO2.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)16-13-4-6-14(7-5-13)17(18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBYRDXFZSZZIO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)[N+](=O)[O-])C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3INO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



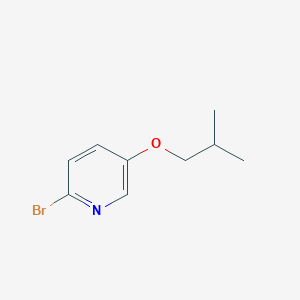
![Butyl[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3084841.png)
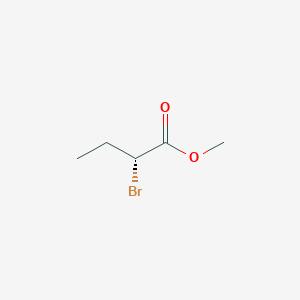
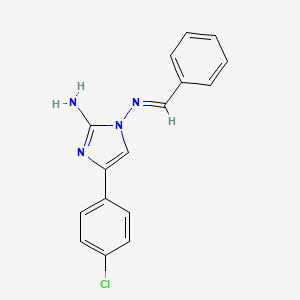
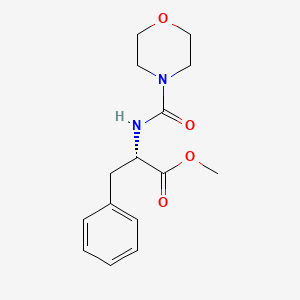
![1-[4-(3-Chlorophenoxy)phenyl]ethanone](/img/structure/B3084882.png)
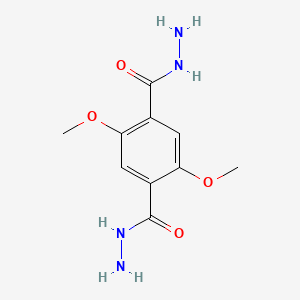
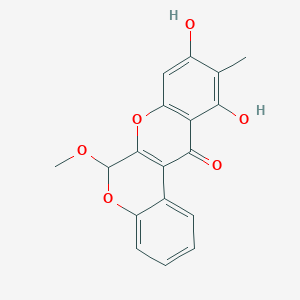
![3-[3-(Aminomethyl)phenyl]benzoic acid](/img/structure/B3084903.png)



![3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3084932.png)
